molecular formula C10H10N2O3 B7882505 7,8-dimethoxy-1H-quinazolin-4-one

7,8-dimethoxy-1H-quinazolin-4-one

Cat. No.: B7882505
M. Wt: 206.20 g/mol
InChI Key: YXGGZHOUUBJDQO-UHFFFAOYSA-N
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Description

7,8-dimethoxy-1H-quinazolin-4-one is a chemical compound listed in the PubChem database. It is a unique molecule with specific properties that make it valuable in various scientific research fields. This compound is used in a range of applications, from chemical synthesis to biological studies.

Preparation Methods

The synthesis of 7,8-dimethoxy-1H-quinazolin-4-one involves several steps, each requiring specific reaction conditions. The synthetic routes typically include:

    Initial Reactants: The process begins with basic organic molecules that undergo a series of chemical reactions.

    Reaction Conditions: These reactions often require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product is formed.

    Industrial Production: On an industrial scale, the production of this compound is optimized for efficiency and yield. This involves large-scale reactors, continuous monitoring of reaction conditions, and purification processes to isolate the final product.

Chemical Reactions Analysis

7,8-dimethoxy-1H-quinazolin-4-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or nucleophiles.

    Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an alcohol or ketone, while reduction could produce an alkane or amine.

Scientific Research Applications

7,8-dimethoxy-1H-quinazolin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its effects on biological systems, including its interactions with enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development or as a diagnostic tool.

    Industry: this compound is used in the production of various industrial chemicals and materials, contributing to advancements in manufacturing and technology.

Mechanism of Action

The mechanism by which 7,8-dimethoxy-1H-quinazolin-4-one exerts its effects involves several molecular targets and pathways:

    Molecular Targets: The compound interacts with specific proteins or enzymes, altering their activity and leading to various biological effects.

    Pathways Involved: These interactions can affect cellular signaling pathways, metabolic processes, and gene expression, resulting in changes at the cellular and organismal levels.

Comparison with Similar Compounds

7,8-dimethoxy-1H-quinazolin-4-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures or functional groups include CID 46942086 and CID 46942087.

    Uniqueness: What sets this compound apart is its specific reactivity and the particular biological effects it induces, making it a valuable tool in research and industry.

Properties

IUPAC Name

7,8-dimethoxy-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-7-4-3-6-8(9(7)15-2)11-5-12-10(6)13/h3-5H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGGZHOUUBJDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)N=CN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C=C1)C(=O)N=CN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.